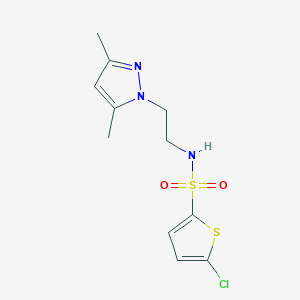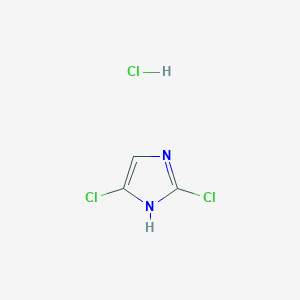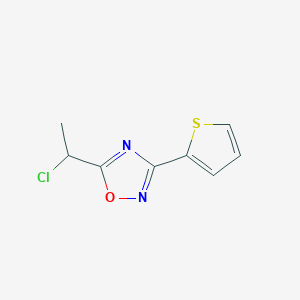![molecular formula C5H2ClN3S B2816438 4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine CAS No. 26271-17-0](/img/structure/B2816438.png)
4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine is a heterocyclic compound that features a unique combination of nitrogen, sulfur, and chlorine atoms within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine typically involves the bromination of 3,4-diaminopyridine with hydrobromic acid to form 2,5-dibromo-3,4-diaminopyridine. This intermediate is then subjected to a ring closure reaction using thionyl chloride to yield 7-bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as alcohols, amines, and thiols, leading to the formation of new derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the presence of nitrogen and sulfur atoms suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides, primary and secondary amines, and thiols are commonly used.
Major Products:
Nucleophilic Substitution Products: Depending on the nucleophile used, products can include alkoxy, amino, or thio derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Organic Electronics: It is used in the synthesis of donor-acceptor copolymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its strong optical absorption and thermal stability.
Materials Science: The compound is employed in the fabrication of microporous organic polymers with high CO2 uptake, making it valuable for gas storage and separation technologies.
Medicinal Chemistry: Derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine in various applications is primarily based on its electronic properties. In organic electronics, its donor-acceptor characteristics facilitate charge transfer and separation, enhancing device performance . In medicinal chemistry, the compound’s ability to interact with biological targets, such as enzymes and receptors, underlies its potential therapeutic effects .
Comparación Con Compuestos Similares
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,3,4-Thiadiazole
Comparison: 4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and electronic properties. Compared to other thiadiazole derivatives, this compound may offer distinct advantages in terms of stability and functionality in various applications .
Propiedades
IUPAC Name |
4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3S/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIYMCHKSMIMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NSN=C21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-(2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate](/img/structure/B2816363.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2816364.png)

![2-[3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B2816367.png)
![N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816369.png)

![4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2816371.png)

![N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2816375.png)
![(E)-4-(Dimethylamino)-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-enamide](/img/structure/B2816376.png)
